3-(4-Aminophenyl)oxane-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 3-(4-Aminophenyl)oxane-3-carbonitrile typically involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . These reactions are carried out under mild conditions, making them suitable for industrial production.
Chemical Reactions Analysis
3-(4-Aminophenyl)oxane-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Aminophenyl)oxane-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in drug discovery, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
3-(4-Aminophenyl)oxane-3-carbonitrile can be compared with other similar compounds, such as:
4’-Aminobiphenyl-3-carbonitrile: This compound has a similar structure but different reactivity and selectivity.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds have different pharmacological properties and synthetic routes.
The uniqueness of this compound lies in its specific reactivity and selectivity, making it a valuable tool for researchers and chemists .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(4-aminophenyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c13-8-12(6-1-7-15-9-12)10-2-4-11(14)5-3-10/h2-5H,1,6-7,9,14H2 |
InChI Key |
GQTHGVSEHXJHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C#N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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